molecular formula C16H10ClN5O2S B2835069 3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-59-1

3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No.: B2835069
CAS No.: 1119391-59-1
M. Wt: 371.8
InChI Key: SNXNPSFUUCFRMN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a complex organic compound that belongs to the class of diazaquinazoline derivatives This compound is characterized by the presence of a chlorophenyl group, a thienyl group, and a diazaquinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired diazaquinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced diazaquinazoline derivatives.

    Substitution: Formation of substituted diazaquinazoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share structural similarities and exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Quinazoline Derivatives: Other quinazoline derivatives are also studied for their medicinal properties, particularly in cancer treatment.

Uniqueness

3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is unique due to its specific combination of functional groups and its potential for diverse applications in both medicinal and materials science. Its ability to undergo various chemical reactions and its interaction with biological targets make it a versatile compound for research and development.

Properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-6-thiophen-2-yl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN5O2S/c17-8-3-5-9(6-4-8)22-13(18)11-12(20-16(22)24)15(23)21-14(19-11)10-2-1-7-25-10/h1-7H,18H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRUPMTYLAWVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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